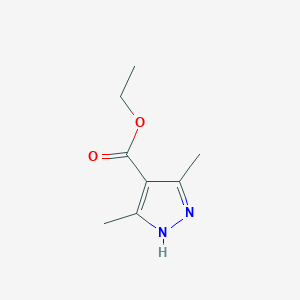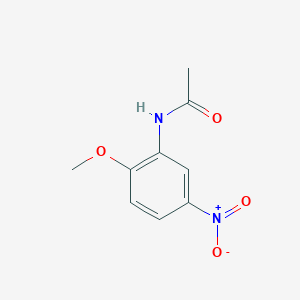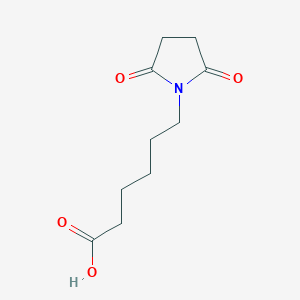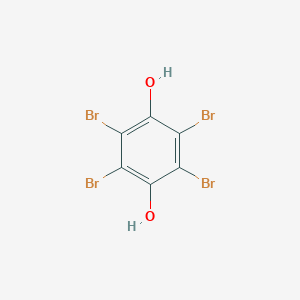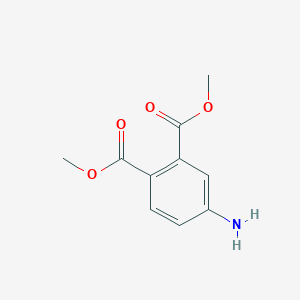
2-ヒドロキシ-5-メチルベンジルアルコール
概要
説明
2-Hydroxy-5-methylbenzyl alcohol, also known as o-cresol, is an organic compound that belongs to the class of phenols. It is widely used in various industries such as pharmaceuticals, agrochemicals, and plastics due to its unique chemical properties.
科学的研究の応用
高速液体クロマトグラフィー(HPLC)
この化合物は、HPLCにおいて強力な移動相添加剤として使用されます。HPLCは、混合物中の各成分を分離、同定、および定量するために使用される分析化学の技術です。 .
キレート剤の合成
“2-ヒドロキシ-5-メチルベンジルアルコール”は、N,N′-ビス(2-ヒドロキシ-5-メチルベンジル)エチレンジアミン-N,N′-ジアセテート酸(HJB)の合成に関与しています。これは、鉄クロロシスを矯正するために一般的に使用されるEDDHAよりも純粋な合成経路を持つキレート剤です。 .
有機合成
これは、2-メチルベンズアルデヒドの製造に使用できます。これは、有機合成プロセスにおける重要な中間体です。 .
光触媒反応
この化合物は、光触媒反応において潜在的な用途があります。たとえば、太陽光を唯一のエネルギー入力として使用して、ベンジルアルコールの酸化や水素生成などです。 .
アルコールからエステルへの変換
これは、アルコールからエステルへの変換にも使用されます。これは、さまざまなエステル化合物の製造における貴重な反応です。 .
電気触角図反応の研究
“2-ヒドロキシ-5-メチルベンジルアルコール”とは直接関係しませんが、その類似体である“2-ヒドロキシ-5-メトキシベンズアルデヒド”は、特定の昆虫の揮発性植物化合物に対する電気触角図反応を研究するために使用されており、昆虫学および害虫防除研究における潜在的な用途を示唆しています。 .
Safety and Hazards
作用機序
Target of Action
2-Hydroxy-5-methylbenzyl alcohol, also known as 2- (hydroxymethyl)-4-methylphenol , is a chemical compound that interacts with various targets in the body.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s hydroxyl group and methyl group may influence its reactivity and interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions . For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Its physical and chemical properties, such as its density (1171), boiling point (2463°C at 760 mmHg), and logP (119290), may influence its pharmacokinetic behavior .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position may result in various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-5-methylbenzyl alcohol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
生化学分析
Biochemical Properties
They can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of various other compounds
Cellular Effects
The cellular effects of 2-Hydroxy-5-methylbenzyl alcohol are not well-studied. Benzyl alcohol, a related compound, has been shown to have various effects on cells. It can influence cell function, impact cell signaling pathways, and affect gene expression
Molecular Mechanism
It’s known that benzyl alcohol derivatives can undergo various chemical reactions, including oxidation and substitution . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its overall effects at the molecular level.
Metabolic Pathways
Benzyl alcohol, a related compound, is known to be metabolized via the catechol ortho-pathway in certain bacteria
特性
IUPAC Name |
2-(hydroxymethyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292778 | |
| Record name | 2-(Hydroxymethyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-07-7 | |
| Record name | 2-Hydroxy-5-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4383-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-5-methylbenzyl alcohol react with the germanium compounds described in the research?
A1: The research paper [] describes how 2-hydroxy-5-methylbenzyl alcohol reacts with either a cyclic germanium(IV) tetraoxidogermocane (compound 2 in the study) or its precursor, the germanium(II) 2-tert-butyl-4-methyl-6-(oxidomethyl)phenolate (compound 1). This reaction yields a spirocyclic monoorgano dioxagermine, denoted as compound 3 in the study. Interestingly, the reaction proceeds regardless of whether the alcohol is added to the germylene (1) or the germocane (2), suggesting that the germocane is an intermediate in the formation of the final spirocyclic product. This highlights the reactivity of both germanium(II) and germanium(IV) species towards the alcohol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
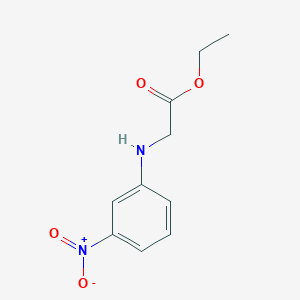
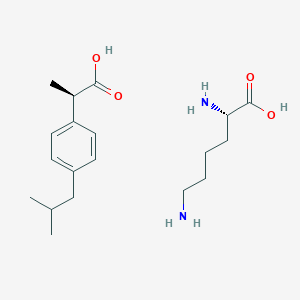
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

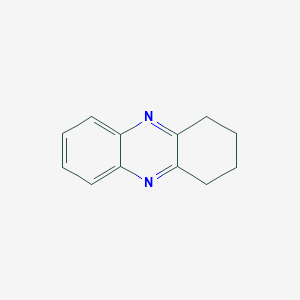

![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
